molecular formula C12H20ClN5 B12220535 N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B12220535
M. Wt: 269.77 g/mol
InChI Key: BAPUFMOSZDBWPL-UHFFFAOYSA-N
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Description

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1-isopropyl-1H-pyrazole-5-carboxaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include the optimization of reaction conditions such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations .

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Molecular docking studies and biochemical assays are used to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups on the pyrazole rings enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

2,4-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-11(5-6-14-17)8-13-12-10(3)7-15-16(12)4;/h5-7,9,13H,8H2,1-4H3;1H

InChI Key

BAPUFMOSZDBWPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC=NN2C(C)C.Cl

Origin of Product

United States

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